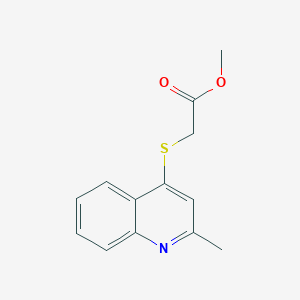
Methyl 2-(2-methylquinolin-4-ylthio)acetate
Descripción general
Descripción
“Methyl 2-(2-methylquinolin-4-ylthio)acetate” is a chemical compound . It is one of the many methyl derivatives of the heterocyclic compound quinoline .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best known . The synthesis of methyl acetate, a related compound, has been optimized using microwave-assisted esterification .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- New Derivatives Synthesis : The compound plays a role in synthesizing a variety of heterocyclic compounds. For instance, it has been used in the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).
Biological Activities
Antitumor Activity : Methyl 2-(2-methylquinolin-4-ylthio)acetate derivatives have been evaluated for their antitumor activities. For example, novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated broad-spectrum antitumor activity, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).
Antimalarial Activity : Derivatives such as (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate have shown significant inhibition of β-hematin formation, exhibiting antimalarial activity comparable to chloroquine in mice infected with Plasmodium berghei ANKA (Colmenárez et al., 2019).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the binding modes and potential biological activities of Methyl 2-(2-methylquinolin-4-ylthio)acetate derivatives. These studies are crucial for drug development and understanding the molecular basis of their activity.
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Some synthesized quinoline derivatives have shown promising antimicrobial activities. For instance, a study on the synthesis, crystal structure, and antimicrobial activities of quinoline derivatives highlighted their potential against various bacterial and fungal species (Tabassum et al., 2014).
Antioxidant Activity : The ABTS radical-scavenging activity of certain quinoline derivatives indicates their potential as antioxidants. This activity suggests their use in combating oxidative stress-related diseases (Tabassum et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(2-methylquinolin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)10-5-3-4-6-11(10)14-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWFNICGDNCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylquinolin-4-ylthio)acetate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)
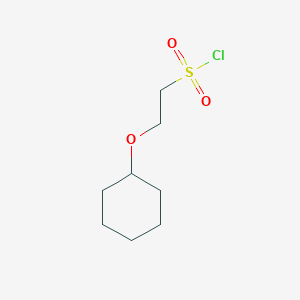
![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
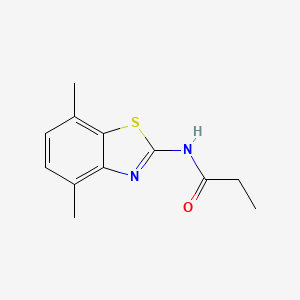
![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)

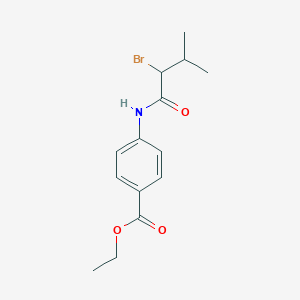
![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)
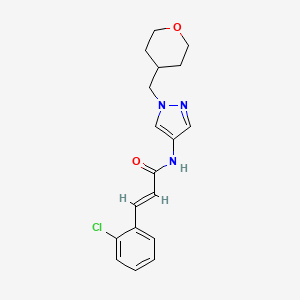


![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)